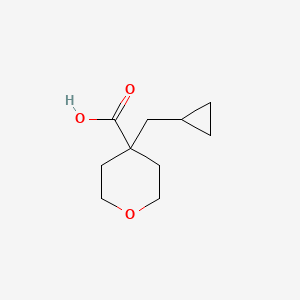

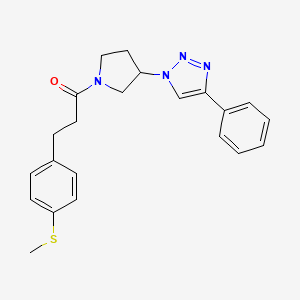

![molecular formula C18H24N4O3 B2748032 乙基-N-[3-[[2-[(1-氰基环戊基)氨基]-2-氧代乙基]氨基]-2-甲基苯基]碳酸酯 CAS No. 1241629-09-3](/img/structure/B2748032.png)

乙基-N-[3-[[2-[(1-氰基环戊基)氨基]-2-氧代乙基]氨基]-2-甲基苯基]碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

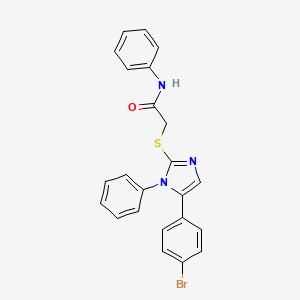

This compound is a complex substance used in scientific research. It is an ester of carbamic acid . Its versatile properties make it valuable for various applications, ranging from pharmaceutical studies to material science investigations.

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a carbamate group, which is an ester of carbamic acid . The carbamate group is attached to a 2-methylphenyl group, which is further connected to a cyanocyclopentyl group through an amino-2-oxoethyl group.Chemical Reactions Analysis

The reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .科学研究应用

Degradation of Ethyl Carbamate in Fermented Beverages

Ethyl carbamate (EC) is a known carcinogen found in fermented foods and beverages. Research has focused on isolating strains capable of degrading EC, such as Candida ethanolica and Clavispora lusitaniae Cl-p , which can significantly reduce EC concentrations in Chinese Baijiu and rice wine . These strains offer a promising application in improving the safety of fermented beverages.

Synthesis of Antibiotics

The compound serves as an intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic with strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . This application is crucial for developing new antibiotics to combat resistant bacterial strains.

Structural Modification of Natural Products

Amino acids, which share a similar structural motif with the compound , are used to modify the structure of natural products. This modification aims to improve solubility, activity, and minimize adverse effects, providing a theoretical basis for future drug development .

Food Safety and Human Health

Ethyl carbamate’s presence in food products is a concern due to its carcinogenic nature. The compound’s derivatives could be used to study and develop strategies for reducing its content in food, thereby enhancing food safety and protecting human health .

Enhanced Flavor Profile in Fermented Foods

The degradation of EC by specific microbial strains not only reduces the carcinogenic content but also enhances the flavor profile of fermented foods. This dual benefit is significant for the food industry, aiming to produce safer and more palatable products .

Synthesis of Peptide Nucleic Acid (PNA) Monomers

The compound is involved in the synthesis of PNA monomers, which are used in various synthetic applications. The method of synthesis is cost-effective and highly scalable, expanding its wider use in the field of biochemistry and molecular diagnostics .

安全和危害

未来方向

The future directions for the use of this compound could involve its use in the synthesis of other complex compounds . Its use as a protecting group in organic synthesis could also be explored further . Additionally, more research could be done to understand its mechanism of action and to develop safer and more efficient methods for its synthesis .

属性

IUPAC Name |

ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-3-25-17(24)21-15-8-6-7-14(13(15)2)20-11-16(23)22-18(12-19)9-4-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGPZEPUILUYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1C)NCC(=O)NC2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2-methylphenyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

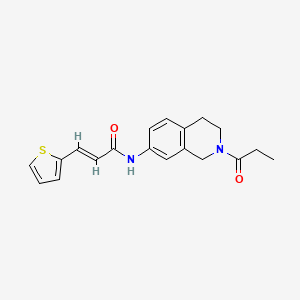

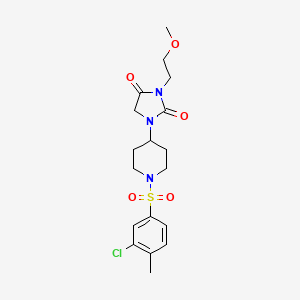

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

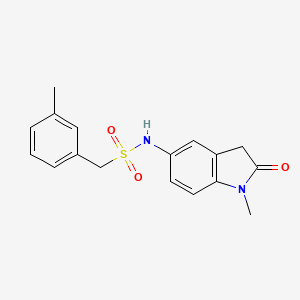

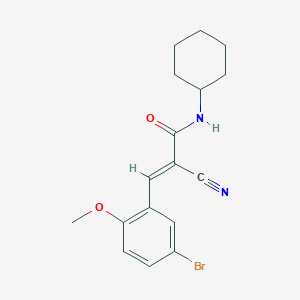

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

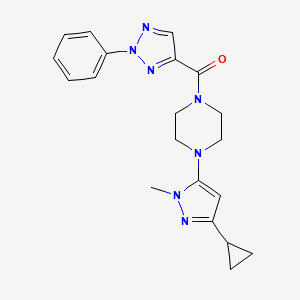

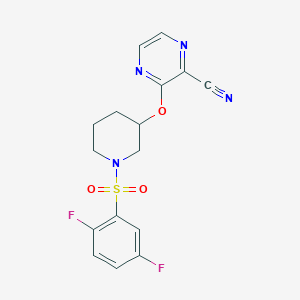

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)